N-(2-aminoethyl)propanamide
Overview
Description
N-(2-aminoethyl)propanamide: is an organic compound with the molecular formula C5H12N2O It is a derivative of propanamide, where an aminoethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of N-(2-azidoethyl)propanamide: One common method involves the reduction of N-(2-azidoethyl)propanamide using palladium on activated carbon as a catalyst and hydrogen gas in methanol at room temperature.
Amidation Reaction: Another method involves the reaction of 2-aminoethanol with propanoyl chloride in the presence of a base such as triethylamine to form N-(2-aminoethyl)propanamide.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-aminoethyl)propanamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N-(2-aminoethyl)propanamide is used as a building block in organic synthesis. It is employed in the preparation of various derivatives and intermediates for chemical reactions.
Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of amides in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. It is investigated for its role in drug development and as a precursor for bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved in its mechanism of action are related to its ability to modulate biochemical processes and cellular responses.
Comparison with Similar Compounds
N-(2-aminoethyl)acetamide: Similar structure with an acetamide group instead of a propanamide group.
N-(2-aminoethyl)butanamide: Similar structure with a butanamide group instead of a propanamide group.
N-(2-aminoethyl)benzamide: Similar structure with a benzamide group instead of a propanamide group.
Uniqueness: N-(2-aminoethyl)propanamide is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Its intermediate chain length allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(2-aminoethyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-2-5(8)7-4-3-6/h2-4,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYTZMWLZYCZEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404169 | |
Record name | N-(2-aminoethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925-58-6 | |
Record name | N-(2-aminoethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Aminoethyl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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